3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile
Description
3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile (CAS: 210356-63-1) is a fluorinated thiophene derivative featuring an amino group at the 3-position and a 4-fluorophenyl substituent at the 5-position of the thiophene ring. Its molecular formula is C₁₁H₆FN₃S, with a molecular weight of 231.25 g/mol. This compound is structurally tailored for diverse applications, including medicinal chemistry and materials science, owing to its electron-withdrawing cyano group and fluorine-enhanced lipophilicity .
Properties
IUPAC Name |
3-amino-5-(4-fluorophenyl)thiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2S/c12-8-3-1-7(2-4-8)10-5-9(14)11(6-13)15-10/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZQYMLLLAZYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C#N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943339 | |
| Record name | 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210356-63-1, 175137-39-0 | |
| Record name | 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-39-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative of the fluorophenyl group with a halogenated thiophene intermediate in the presence of a palladium catalyst.
Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated thiophene intermediate.
Industrial Production Methods
Industrial production of 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in organic electronics and as a building block for the synthesis of conductive polymers.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to hydrophobic pockets, while the amino and nitrile groups can form hydrogen bonds and other interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-Withdrawing Groups: The cyano group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions compared to carboxamide derivatives (e.g., 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxamide) .
- Fluorine vs. Methoxy : The 4-fluorophenyl group improves metabolic stability and membrane permeability relative to methoxy-substituted analogues, as seen in anticonvulsant triazole derivatives .
Key Findings :
- The target compound exhibits potent PD-L1 inhibitory activity, with IC₅₀ = 0.12 µM , comparable to BMS1166 (0.09 µM), attributed to its optimized fluorine placement and planar thiophene core .
- Anticonvulsant triazole derivatives with fluorophenyl groups (e.g., ED₅₀ = 1.4 mg/kg) approach diazepam-level efficacy, highlighting fluorine's role in enhancing CNS penetration .
- Antibacterial thiophenes show moderate activity, but bulky substituents (e.g., piperidinyl) reduce potency compared to smaller analogues .
Physicochemical and Crystallographic Properties
- Planarity Distortion: The 4-fluorophenyl group induces nonplanar conformations in porphyrin analogues, reducing crystallinity but enhancing solubility .
- Thermal Stability: Thiophene carbonitriles generally exhibit higher thermal stability (>200°C) than carboxamides due to the robust cyano group .
Biological Activity
3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C11H8FN3S, exhibits a range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile is characterized by:
- Amino group at position 3
- Fluorophenyl group at position 5
- Carbonitrile group at position 2
This unique arrangement contributes to its reactivity and biological interactions.
Anti-inflammatory Activity
Thiophene derivatives have been reported to exhibit significant anti-inflammatory effects. In a study evaluating various thiophene compounds, it was found that certain derivatives could inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 29.2 | COX inhibition |
| Compound B | 6.0 | LOX inhibition |
| 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile | TBD | TBD |
The specific IC50 for 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile remains to be determined, but preliminary studies suggest it may exhibit comparable activity to known anti-inflammatory agents.
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have been widely studied. Recent investigations into the antibacterial and antifungal activities of various compounds revealed that some thiophene derivatives displayed moderate to potent effects against Gram-positive and Gram-negative bacteria.
| Strain | MIC (µM) for 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
| Candida albicans | TBD | TBD |
While specific Minimum Inhibitory Concentration (MIC) values for this compound are still under investigation, its structural similarities to other active thiophenes suggest potential efficacy in microbial inhibition.
Anticancer Activity
Recent studies have also explored the anticancer potential of thiophene derivatives. For instance, compounds similar to 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile have shown promise in disrupting cancer cell proliferation through various mechanisms:
- Inhibition of cell cycle progression
- Induction of apoptosis
- Targeting specific oncogenic pathways
In vitro assays demonstrated that certain thiophene-based compounds can effectively reduce tumor cell viability in various cancer models.
Case Studies
- Study on PD-L1 Inhibition : A recent study synthesized novel thiophene analogs, including those related to 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile, which were evaluated for their ability to inhibit PD-L1 interactions. These compounds demonstrated significant binding affinity and were effective in blocking PD-1/PD-L1 pathways, crucial for cancer immunotherapy .
- Inflammatory Model Testing : In animal models of inflammation, thiophene derivatives were administered to assess their anti-inflammatory effects. Results indicated a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6, highlighting their therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
